molecular formula C12H23NO3 B1419094 tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate CAS No. 889942-60-3

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

Cat. No. B1419094
CAS RN: 889942-60-3
M. Wt: 229.32 g/mol
InChI Key: VUYFGGMFZDYXML-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate” is a chemical compound with the CAS Number: 889942-60-3 . It has a molecular weight of 229.32 and its linear formula is C12H23NO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a yellow oil . It should be stored at 0-8°C .

Scientific Research Applications

C12H23NO3 C_{12}H_{23}NO_{3} C12​H23​NO3​

, serves as a versatile intermediate in various fields of research .

Synthesis of Bioactive Molecules

This compound is utilized as a building block in the synthesis of bioactive molecules, including amides, sulphonamides, and other derivatives. These molecules exhibit a wide range of biological activities, such as antibacterial, antifungal, and anticancer properties .

Drug Discovery

Due to its conformational flexibility and the presence of polar nitrogen atoms, it is often incorporated into drug molecules to enhance interaction with biological macromolecules. This makes it valuable in the field of drug discovery .

Antibacterial Agents

The compound has been evaluated for its antibacterial activity against various microorganisms. It serves as an intermediate in the synthesis of compounds that have shown moderate antibacterial activity .

Antifungal Applications

Similar to its antibacterial uses, this compound is also a precursor in the synthesis of antifungal agents. Its derivatives have been tested and found to possess moderate antifungal activity .

Anticancer Research

Researchers have synthesized derivatives of this compound that exhibit anticancer activities. It is particularly useful in creating novel compounds that can be tested for their efficacy against different types of cancer cells .

Antiparasitic Compounds

The versatility of this compound extends to the synthesis of antiparasitic agents. Its derivatives have been used to develop treatments against various parasitic infections .

Antihistamine Development

Derivatives of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate have been used in the development of antihistamines. These are important for treating allergic reactions by blocking histamine receptors .

Antidepressant Formulation

The compound is also involved in the formulation of antidepressants. Its structural flexibility allows for the creation of compounds that can interact with neurotransmitter systems to alleviate symptoms of depression .

Safety and Hazards

The compound has the GHS07 pictogram . The signal word for this compound is "warning" . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFGGMFZDYXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659667
Record name tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

CAS RN

889942-60-3
Record name tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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